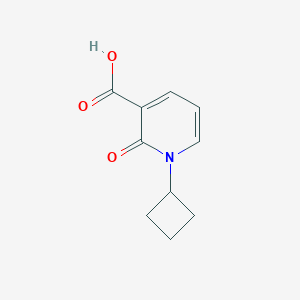

1-Cyclobutyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Description

Properties

IUPAC Name |

1-cyclobutyl-2-oxopyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c12-9-8(10(13)14)5-2-6-11(9)7-3-1-4-7/h2,5-7H,1,3-4H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXCQOGBBDXKUQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)N2C=CC=C(C2=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701194184 | |

| Record name | 3-Pyridinecarboxylic acid, 1-cyclobutyl-1,2-dihydro-2-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701194184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1439900-09-0 | |

| Record name | 3-Pyridinecarboxylic acid, 1-cyclobutyl-1,2-dihydro-2-oxo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1439900-09-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyridinecarboxylic acid, 1-cyclobutyl-1,2-dihydro-2-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701194184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-cyclobutyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 1-Cyclobutyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.

Reduction: Reduction reactions can convert it into dihydropyridine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like thionyl chloride or phosphorus pentachloride can facilitate substitution reactions.

Major Products:

Scientific Research Applications

Medicinal Chemistry Applications

1-Cyclobutyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid has been studied for its potential pharmacological activities, particularly as an anti-inflammatory and analgesic agent. Its structural similarity to known bioactive compounds suggests possible interactions with biological targets.

Case Study: Anti-inflammatory Activity

A study investigated the anti-inflammatory effects of derivatives of dihydropyridine compounds, including this compound. The results indicated significant inhibition of pro-inflammatory cytokines in vitro, suggesting that this compound could serve as a lead structure for developing new anti-inflammatory drugs .

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis. Its ability to undergo various transformations makes it valuable in creating more complex molecules.

Synthetic Pathways

This compound can be synthesized through the cyclization of appropriate precursors. This method allows for the introduction of functional groups that can be further modified to yield diverse chemical entities.

Material Science Applications

In material science, this compound's unique properties are being explored for use in polymer chemistry and as a potential building block for novel materials.

Case Study: Polymer Development

Research has shown that incorporating 1-cyclobutyl-2-oxo-1,2-dihydropyridine derivatives into polymer matrices can enhance thermal stability and mechanical properties. This application is particularly promising for developing high-performance materials used in coatings and composites .

Mechanism of Action

The mechanism of action of 1-Cyclobutyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating ion channels and receptors in biological systems, leading to various physiological responses . The exact molecular targets and pathways are still under investigation, but its structural similarity to other dihydropyridine compounds suggests potential interactions with calcium channels .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Key Differences

The 2-oxo-1,2-dihydropyridine-3-carboxylic acid scaffold is versatile, with modifications at the 1-position (N-substituent) and 5-/6-positions significantly altering properties. Below is a comparative analysis:

Table 1: Key Structural and Physical Properties of Selected Analogs

Electronic and Steric Effects

- Benzyl/Substituted Benzyl Groups : Electron-rich aromatic substituents (e.g., 3-methoxybenzyl) may improve solubility in organic solvents but increase susceptibility to oxidative metabolism .

- Methyl/Allyl Groups : Smaller substituents like methyl or allyl reduce steric bulk, favoring reactions at the carboxylic acid group .

Biological Activity

Overview

1-Cyclobutyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (C10H11NO3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. It has been studied for various pharmacological properties, particularly its neuroprotective and anticancer effects. This article compiles relevant research findings, including synthesis methods, biological assays, and mechanisms of action.

- Molecular Formula : C10H11NO3

- Molecular Weight : 193.2 g/mol

- CAS Number : 1439900-09-0

- SMILES Notation : C1CC(C1)N2C=CC=C(C2=O)C(=O)O

Synthesis

The synthesis of this compound typically involves:

- Reaction of Meldrum’s acid with triethyl orthoformate and aniline.

- Subsequent reaction with active methylene nitriles to form the desired product.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro cytotoxic assays have shown that derivatives of this compound exhibit significant inhibition against various cancer cell lines, including:

- U251 (human glioblastoma)

- MCF-7 (human breast cancer)

- HCT-15 (human colorectal adenocarcinoma)

In particular, certain derivatives demonstrated over 50% inhibition in the HCT-15 cell line, indicating promising anticancer activity .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | Inhibition Percentage |

|---|---|

| U251 | >50% |

| MCF-7 | >50% |

| HCT-15 | >50% |

The proposed mechanism of action for this compound involves its interaction with specific proteins involved in apoptosis pathways. For instance, docking studies have indicated a strong affinity for the PARP-1 protein, which plays a critical role in DNA repair and apoptosis. The binding interactions include hydrogen bonds and van der Waals contacts with key amino acids in the protein structure .

Neuroprotective Effects

In addition to its anticancer properties, this compound has been investigated for neuroprotective effects. Preliminary studies suggest that it may modulate ion channels and receptors associated with neurodegenerative diseases, potentially offering therapeutic benefits against conditions like Alzheimer's disease .

Research Findings and Case Studies

A comprehensive study published in MDPI explored the synthesis and biological evaluation of novel dihydropyridine derivatives, including this compound. The study utilized in silico methods alongside empirical cytotoxicity assays to assess the efficacy of these compounds as antineoplastic agents .

Key Findings:

- High binding affinity to PARP-1 suggests potential for inducing apoptosis in cancer cells.

- Structural modifications can enhance cytotoxic activity while reducing toxicity to normal cells.

Q & A

Q. Example Protocol

| Step | Reagents/Conditions | Purpose | Yield Optimization Tips |

|---|---|---|---|

| 1 | Meldrum’s acid, triethyl orthoformate, aniline (0°C, DMF) | Core formation | Maintain anhydrous conditions to prevent side reactions |

| 2 | Cyclobutylamine, TBTU, DIPEA (0°C → RT) | Amide coupling | Use TBTU as a coupling agent for efficiency |

| 3 | Column chromatography (EtOAc/petroleum ether) | Purification | Optimize solvent polarity to isolate minor isomers |

How can structural contradictions between NMR and X-ray crystallography data be resolved during characterization?

Advanced Research Question

Discrepancies often arise from dynamic processes (e.g., tautomerism) or crystal packing effects. For example, NMR may show averaged signals in solution, while X-ray structures reveal static conformations. To resolve this:

- Perform variable-temperature NMR to detect tautomeric equilibria .

- Use SHELXL for refining crystallographic data, accounting for disorder or hydrogen bonding patterns .

- Compare computational models (DFT) with experimental data to validate dominant conformers .

Case Study

In a related compound (ZYL ligand), X-ray data confirmed a planar pyridine ring, while NMR suggested flexibility. MD simulations reconciled this by showing rapid interconversion in solution .

What strategies are effective for enhancing the compound’s bioactivity via structural modification?

Advanced Research Question

Modifications at the cyclobutyl or carboxylic acid groups can modulate target affinity. For instance:

- Carboxamide derivatives : Replace -COOH with -CONHR to improve membrane permeability. shows cycloheptylamide derivatives exhibit enhanced endocannabinoid receptor binding (IC₅₀ < 1 µM) .

- Substituent effects : Electron-withdrawing groups (e.g., -Br at position 5) increase acidity, potentially enhancing metal coordination in enzyme inhibition .

Q. Methodological Approach

| Modification | Synthetic Route | Biological Assay |

|---|---|---|

| Amidation | TBTU/DIPEA-mediated coupling | Radioligand displacement assays (CB1/CB2 receptors) |

| Halogenation | CuI/LiBr-catalyzed Grignard addition | Enzyme inhibition (e.g., COX-2) |

How can computational modeling predict the compound’s pharmacokinetic properties?

Basic Research Question

Tools like SwissADME or molecular docking (AutoDock Vina) estimate logP, solubility, and target binding. For example:

Q. Workflow

Generate 3D structures (Open Babel).

Perform docking against PDB structures (e.g., 5T1A for CB1 receptor).

Validate with MD simulations (NAMD/GROMACS) .

What analytical techniques are critical for purity assessment and isomer discrimination?

Basic Research Question

- HPLC-MS : Resolves isomers using C18 columns (ACN/water gradient) and detects [M+H]+ ions (e.g., m/z 248.10 for brominated analogs) .

- 1H NMR : Key diagnostic signals include cyclobutyl protons (δ 1.53–2.02 ppm, multiplet) and pyridinone H5 (δ 6.42 ppm) .

- IR Spectroscopy : Confirms carbonyl stretches (1660–1700 cm⁻¹ for C=O and CONHR groups) .

Advanced Research Question

- Batch vs. Flow Chemistry : Transitioning from batch () to continuous flow improves heat transfer for exothermic steps (e.g., Grignard additions) .

- Catalyst Recycling : Immobilize CuI on silica to reduce metal leaching in cross-couplings .

- Solvent Selection : Replace DMF with cyclopentyl methyl ether (CPME) for greener, scalable syntheses .

Scalability Case

A scaled-up synthesis of a related oxazolo-pyridine achieved 85% yield using Pd/C catalysis in toluene under reflux, demonstrating reproducibility at 1 kg scale .

What are the challenges in crystallizing this compound, and how are they addressed?

Advanced Research Question

Low melting points and polymorphism complicate crystallization. Strategies include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.